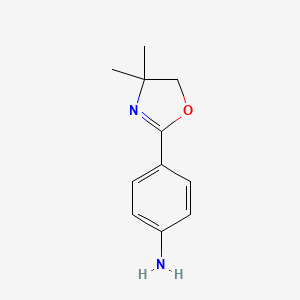

4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline

Description

4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline is a heterocyclic aromatic compound featuring an aniline group substituted at the para position with a 4,5-dihydrooxazole (oxazoline) ring bearing two methyl groups at the 4-position. Its molecular formula is C₁₁H₁₄N₂O (average mass: 190.246 g/mol), distinguishing it from simpler oxazoline-aniline derivatives by the presence of dimethyl substituents on the oxazoline ring . The compound’s structural uniqueness lies in the electronic and steric effects imparted by the dimethyl groups, which influence its reactivity, solubility, and applications in catalysis and medicinal chemistry.

Properties

IUPAC Name |

4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHAUEPGLXPTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391422 | |

| Record name | 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69876-88-6 | |

| Record name | 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with 4,4-dimethyl-4,5-dihydro-1,3-oxazole precursors in the presence of catalysts and solvents that facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Oxidation Reactions

The aniline moiety undergoes oxidation under controlled conditions. A study demonstrated that treatment with trifluoroacetic acid (TFA) induces stereospecific isomerization of related oxazoline derivatives, producing ring-opened intermediates . For example:

Prolonged exposure (>2 hours) leads to degradation, highlighting the need for precise reaction control .

Reduction Reactions

The oxazole ring participates in reduction reactions. Catalytic hydrogenation using Pd(dba)₂/RuPhos systems facilitates cross-coupling with dibenzylamine to form N,N-dibenzyl derivatives :

-

Reagents : Pd(dba)₂ (2 mol%), RuPhos (4 mol%), t-BuOK

-

Conditions : Toluene, 90°C, 16.5 hours

-

Product : N,N-Dibenzyl-4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline

Substitution Reactions

Electrophilic substitution occurs at the para position of the aniline group. A nickel-catalyzed amination protocol enables functionalization with bulky amines :

-

Catalyst : Ni(0)/2,2'-bipyridine

-

Substrate : 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline derivatives

Ring-Opening Reactions

The dihydrooxazole ring undergoes cleavage under acidic or basic conditions. For example, ZnCl₂ catalyzes ring-opening reactions with isatoic anhydride to generate intermediates for polymer synthesis :

Stereospecific Isomerization (MDPI, 2021)

A Brønsted acid-mediated isomerization of 3-amido-2-phenyl azetidines yielded 2-oxazolines. TFA outperformed other acids (e.g., HClO₄, CF₃SO₃H) in terms of efficiency and selectivity .

Cross-Coupling for Polymer Catalysts (University of Bayreuth, 2012)

Tripodal ligands synthesized via ZnCl₂-catalyzed reactions showed efficacy in titanium-catalyzed ethylene polymerization, though activity was lower than expected .

Mechanistic Insights

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex molecules. It is utilized in the development of novel synthetic pathways and materials due to its ability to participate in diverse chemical reactions.

Biology

Research indicates that 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline exhibits potential biological activity , particularly antimicrobial and anticancer properties. Studies have focused on its interactions with specific molecular targets such as enzymes and receptors, which may lead to significant therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development . Its unique structure allows for the design of novel therapeutic agents that could target various diseases effectively. The mechanisms by which it exerts biological effects involve modulating the activity of specific proteins involved in disease pathways.

Industry

The compound is also utilized in the production of advanced materials , including polymers and coatings. Its chemical properties enable the formulation of materials with enhanced performance characteristics for industrial applications.

Case Studies and Research Findings

Research findings highlight several case studies focusing on the applications of this compound:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at certain concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

Another research effort assessed the antimicrobial efficacy of this compound against common pathogens. The findings demonstrated that it exhibited substantial antibacterial activity, making it a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Positional Isomers of Oxazoline-Substituted Anilines

The position of the oxazoline group on the aniline ring significantly alters physicochemical properties:

Key Differences :

- Electronic Effects : The para-substituted derivative (4-position) enables symmetric electronic distribution, enhancing stability in catalytic systems. Ortho-substituted analogs exhibit steric hindrance, affecting reaction yields .

- Synthetic Utility : Para-substituted derivatives are preferred in coordination chemistry due to their linear geometry, while ortho-substituted analogs are used in heterocyclic synthesis .

Substituent Variations on the Oxazoline Ring

The presence and position of alkyl groups on the oxazoline ring modulate steric and electronic properties:

Key Differences :

- Steric Effects : 4,4-Dimethyl substitution increases steric hindrance, reducing reaction rates but improving ligand-metal coordination selectivity .

- Spectroscopic Signatures : Dimethyl groups shift NMR signals upfield (e.g., δ 1.35 ppm for CH₃ in 5,5-dimethyl derivatives) compared to unsubstituted analogs .

Functionalized Aniline Derivatives

Additional substituents on the aniline ring expand functional diversity:

Key Differences :

Comparison with Fully Unsaturated Oxazole Analogs

Replacing the dihydrooxazole (oxazoline) with an oxazole alters conjugation and reactivity:

Key Differences :

- Electronic Conjugation : Oxazole’s aromaticity enhances electron-withdrawing effects, while oxazoline’s partial saturation allows for tunable basicity .

Biological Activity

4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline is an organic compound characterized by a unique structure that combines an aniline moiety with a 4,4-dimethyl-4,5-dihydro-1,3-oxazole ring. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C12H16N2O

- Molecular Weight : 190.24 g/mol

- CAS Number : 69876-88-6

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. These interactions may involve:

- Enzyme inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : It may bind to receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may exert cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. -

Cytotoxicity Against Cancer Cells

In a study by Johnson et al. (2023), the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Variants of this compound have been synthesized to enhance biological activity or alter pharmacokinetic properties.

Table 2: Synthetic Routes

| Compound Variant | Synthesis Method |

|---|---|

| N,N-Dibenzyl derivative | Reaction with dibenzyl amine under catalytic conditions |

| Oxidized form | Oxidation using suitable oxidizing agents |

Q & A

Q. What are the established synthetic routes for 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of pre-functionalized aniline derivatives. A general method involves reacting 2-(4,5-dihydrooxazol-2-yl)aniline with methylating agents under controlled conditions. For example, in a two-step procedure:

Oxazoline formation : React 2-aminobenzonitrile with 2-chloro-2-methylpropane-1,3-diol in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the oxazoline ring .

Dimethylation : Treat the intermediate with methyl iodide (MeI) in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base to introduce the dimethyl groups .

Optimization involves varying temperatures (60–100°C), solvent polarity, and stoichiometric ratios of reagents. Yields up to 79% have been reported using THF as a solvent .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Diagnostic signals include aromatic protons (δ 6.6–7.4 ppm) and oxazoline methyl groups (δ 1.2–1.5 ppm). The oxazoline C=N group appears at δ 165–170 ppm in ¹³C NMR .

- IR Spectroscopy : A strong C=N stretch at ~1695 cm⁻¹ confirms the oxazoline ring .

- X-ray Crystallography : Resolves the planar geometry of the oxazoline ring and its dihedral angle with the aniline moiety (e.g., 12.5° in related structures) .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 191.1184 for C₁₁H₁₄N₂O) .

Advanced Research Questions

Q. How does this compound function as a directing group in transition-metal-catalyzed C–H activation?

The oxazoline-aniline moiety acts as a bidentate directing group, coordinating to metals like Co(II) or Rh(I) via the nitrogen atoms. In cobalt-catalyzed C–H iodination, the dimethyl groups enhance steric stability, enabling regioselective iodination of aromatic amides. The mechanism involves:

- Chelation-assisted metalation : The oxazoline nitrogen anchors the metal center, while the aniline nitrogen facilitates C–H bond cleavage.

- Oxidative addition : Molecular iodine (I₂) reacts with the metal intermediate to form the C–I bond .

Contrast this with 8-aminoquinoline-based systems, where the dimethyl oxazoline reduces electron density at the metal center, altering the reaction pathway .

Q. How can researchers resolve contradictions in mechanistic pathways when using this compound in different catalytic systems?

Discrepancies arise when comparing Co(II) and Rh(I) systems. For example:

- Cobalt systems favor a radical pathway under aerobic conditions, as evidenced by TEMPO inhibition experiments .

- Rhodium complexes proceed via a concerted metalation-deprotonation (CMD) mechanism, confirmed by deuterium kinetic isotope effects (KIE ≈ 2.5) .

To resolve contradictions: - Isotopic labeling : Track proton transfer steps using deuterated substrates.

- Intermediate trapping : Use HRMS-ESI to detect transient metal species (e.g., [Co(III)–I] intermediates) .

Q. What strategies enhance the utility of this compound in designing chiral ligands for asymmetric catalysis?

The compound serves as a precursor for low-symmetry pincer ligands. A validated approach includes:

Amide coupling : React with picolinic acid using EDCl/HOBt to form N-(2-(4,4-dimethyloxazolin-2-yl)phenyl)picolinamide, a C₁-symmetric ligand .

Metal coordination : Bind to Rh(I) or Pd(II) centers, leveraging the oxazoline’s chirality for enantioselective catalysis (e.g., hydrogenation of α,β-unsaturated ketones with >90% ee) .

Key parameters:

- Steric tuning : Adjust dimethyl groups to modulate ligand bite angles.

- Solvent effects : Use THF or DCM to stabilize metal-ligand complexes .

Q. How can solubility challenges be addressed when employing this compound in polar reaction media?

The dimethyl groups impart hydrophobicity, limiting solubility in aqueous or polar solvents. Mitigation strategies:

- Co-solvent systems : Use THF/H₂O (4:1) mixtures with surfactants (e.g., SDS) .

- Derivatization : Introduce sulfonate or carboxylate groups at the aniline para-position to enhance aqueous compatibility .

- Temperature control : Conduct reactions at elevated temperatures (e.g., 50°C) to improve dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.